4-Chloro-2-phenylpyridine

Catalog No.
S716456
CAS No.
57311-18-9
M.F
C11H8ClN
M. Wt
189.64 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Chloro-2-phenylpyridine

CAS Number

57311-18-9

Product Name

4-Chloro-2-phenylpyridine

IUPAC Name

4-chloro-2-phenylpyridine

Molecular Formula

C11H8ClN

Molecular Weight

189.64 g/mol

InChI

InChI=1S/C11H8ClN/c12-10-6-7-13-11(8-10)9-4-2-1-3-5-9/h1-8H

InChI Key

BFRWDRFLYBYSFX-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=NC=CC(=C2)Cl

Canonical SMILES

C1=CC=C(C=C1)C2=NC=CC(=C2)Cl

Medicinal Chemistry:

Arylpyridines, including potentially 4-Chloro-2-phenylpyridine, hold promise for developing new therapeutic agents due to their diverse biological activities. Research suggests their potential in areas like:

  • Antimicrobial activity: Studies have shown that certain arylpyridines possess antibacterial and antifungal properties [].
  • Anticancer activity: Some studies have explored the potential of arylpyridines as anticancer agents due to their ability to interact with specific cellular processes involved in cancer development [].

Material Science:

Arylpyridines, with their unique combination of aromatic and heterocyclic rings, can be used as building blocks in the development of novel functional materials. Some potential applications include:

  • Organic light-emitting diodes (OLEDs): Arylpyridines can be employed as components in OLEDs, which are efficient light-emitting devices used in displays and lighting applications [].
  • Organic semiconductors: Arylpyridines have the potential to be utilized in the development of organic semiconductors, which are organic materials with electrical conductivity properties.

4-Chloro-2-phenylpyridine is an organic compound with the molecular formula C11H8ClN\text{C}_{11}\text{H}_{8}\text{ClN} and a molecular weight of 189.64 g/mol. It is characterized by a pyridine ring substituted at the 2-position with a phenyl group and at the 4-position with a chlorine atom. This compound appears as a colorless to pale yellow liquid with a distinctive aromatic odor. It is soluble in organic solvents and exhibits moderate solubility in water.

Currently, there is no documented information on the specific mechanism of action of 4-Chloro-2-phenylpyridine in biological systems.

  • Potential skin and eye irritant: Due to the presence of chlorine, it's wise to wear gloves and eye protection when handling the compound.
  • Respiratory irritant: Inhalation may cause irritation, so proper ventilation is crucial.

The chemical behavior of 4-Chloro-2-phenylpyridine involves various reactions typical of aromatic compounds, including:

  • Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles in reactions such as:
    • Reaction with amines to form substituted amines.
    • Reaction with alcohols to yield ethers.
  • Electrophilic Aromatic Substitution: The compound can undergo electrophilic substitution reactions at the phenyl ring, leading to various derivatives.
  • Oxidation: Oxidative transformations can occur, particularly involving the pyridine nitrogen, which may lead to the formation of N-oxides or other nitrogen-containing derivatives .

4-Chloro-2-phenylpyridine has been studied for its biological activities, particularly in the context of insecticidal properties. Derivatives of this compound have shown significant insecticidal activity against various pests, indicating potential applications in agriculture as crop protection agents. Moreover, it has been noted for its interactions with biological systems, including enzyme inhibition profiles .

Several methods are employed for synthesizing 4-Chloro-2-phenylpyridine:

  • Chlorination of 2-phenylpyridine: Chlorination of the 2-position of phenylpyridine using chlorine gas or chlorinating agents.
  • Pyridine Ring Formation: The compound can also be synthesized via cyclization reactions involving appropriate starting materials such as phenyl lithium and chloroacetaldehyde.
  • Suzuki Coupling: Utilizing Suzuki-Miyaura cross-coupling reactions to generate derivatives from boronic acids and halogenated pyridines .

4-Chloro-2-phenylpyridine finds applications in various fields:

  • Agriculture: As an insecticide, it is effective against specific agricultural pests, contributing to crop protection strategies.
  • Material Science: It serves as a precursor for synthesizing fluorescent materials and organic light-emitting diodes (OLEDs).
  • Pharmaceuticals: Its derivatives are explored for potential therapeutic applications due to their biological activity against pests and possibly pathogens .

Studies on the interactions of 4-Chloro-2-phenylpyridine with biological molecules reveal its role in enzyme inhibition. It has been identified as an inhibitor of several cytochrome P450 enzymes, which are crucial for drug metabolism. This characteristic suggests that it may influence the pharmacokinetics of co-administered drugs .

Several compounds share structural similarities with 4-Chloro-2-phenylpyridine. Below is a comparison highlighting their uniqueness:

Compound NameStructural FeaturesUnique Aspects
2-PhenylpyridineNo chlorine substitutionLacks halogen; used in OLED applications
4-Bromo-2-phenylpyridineBromine instead of chlorineDifferent halogen may affect reactivity
4-Methyl-2-phenylpyridineMethyl substitutionAlters electronic properties
3-Chloro-2-phenylpyridineChlorine at the 3-positionDifferent regioselectivity impacts reactivity
2-(4-Chlorophenyl)pyridineSimilar core structureMay exhibit different biological activities

These compounds illustrate variations in substituents that can significantly influence their chemical behavior, biological activity, and potential applications in various fields .

4-Chloro-2-phenylpyridine (CAS 57311-18-9) is a disubstituted pyridine derivative characterized by a phenyl group at position 2 and a chlorine atom at position 4 relative to the pyridine nitrogen. Its molecular formula is $$ \text{C}{11}\text{H}8\text{ClN} $$, with a molecular weight of 189.64 g/mol. Structurally, it belongs to the class of aromatic heterocyclic compounds, where the pyridine ring’s electronic properties are modulated by the electron-donating phenyl group and electron-withdrawing chlorine substituent.

PropertyValue
Molecular Formula$$ \text{C}{11}\text{H}8\text{ClN} $$
Molecular Weight189.64 g/mol
CAS Number57311-18-9
SMILESC1=CC=C(C=C1)C2=NC=CC(=C2)Cl
InChIInChI=1S/C11H8ClN/c12-10-6-7-13-11(8-10)9-4-2-1-3-5-9/h1-8H

The compound’s significance lies in its role as a versatile intermediate in organic synthesis, particularly in pharmaceutical and agrochemical development. Its substituents enable selective functionalization, facilitating the creation of complex molecular architectures.

Substituent Effects on Reactivity

The phenyl group at position 2 (ortho to the nitrogen) and chlorine at position 4 (meta to the nitrogen) create a unique electronic environment. The electron-donating phenyl group enhances the ring’s electron density, while the chlorine atom withdraws electron density via inductive effects, making the pyridine ring susceptible to nucleophilic aromatic substitution at specific positions. This dual influence positions 4-chloro-2-phenylpyridine as a valuable substrate for cross-coupling reactions, such as Suzuki-Miyaura couplings.

Historical Development and Research Trajectory

The synthesis and applications of 4-chloro-2-phenylpyridine have evolved alongside advancements in transition-metal catalysis and cross-coupling methodologies. Key milestones include:

YearMethod/DiscoveryKey ConditionsYieldSource
2003Suzuki-type coupling of 2-chloropyridines with boronic acidsPd catalyst, arylboronic acids, base75%
2007Synthesis via Suzuki coupling of 4-chloropyridine with phenylboronic acidAgNO₃, K₂S₂O₈, DCE/H₂O56%
2024Meta-chlorination of 2-phenylpyridine using palladium catalysisPd(OAc)₂, Cy₃P ligand, DMF, 130°C80%

Early methods relied on traditional coupling reactions, while modern approaches emphasize regioselective functionalization. The development of chelation-assisted C–H halogenation in 2024 marked a significant advancement, enabling direct chlorination at the meta position without requiring pre-functionalized intermediates.

Evolution of Synthetic Strategies

  • Suzuki-Miyaura Coupling: Dominant in early syntheses, this method couples 4-chloropyridine with phenylboronic acid under palladium catalysis.
  • Chelation-Assisted Halogenation: Recent palladium-catalyzed protocols achieve high regioselectivity using acid chlorides as chlorinating agents, bypassing tedious pre-functionalization.

Position within Pyridine Derivative Classification Systems

Pyridine derivatives are classified based on substitution patterns and electronic properties. 4-Chloro-2-phenylpyridine falls into the disubstituted pyridine category, with substituents at positions 2 and 4.

ClassificationSubstituent PatternExample Compounds
Mono-substituted PyridinesSingle substituent (e.g., 2-chloropyridine)2-Chloropyridine, 3-nitropyridine
Di-substituted PyridinesTwo substituents (e.g., 2-phenyl-4-chloropyridine)4-Chloro-2-phenylpyridine, 2,4-dimethylpyridine
Tri-substituted PyridinesThree substituents (e.g., 2,4,6-trimethylpyridine)2,4,6-Trichloropyridine, 2,4,6-trimethylpyridine

Comparative Analysis with Isomers

4-Chloro-2-phenylpyridine differs from its isomer, 2-chloro-4-phenylpyridine, in substituent positioning. The former’s phenyl group at position 2 (ortho to N) and chlorine at position 4 (meta to N) create distinct electronic environments, influencing reactivity in cross-coupling reactions.

CompoundSubstituentsReactivity Profile
4-Chloro-2-phenylpyridine2-Phenyl, 4-ClHigh susceptibility to nucleophilic substitution at C3/C5
2-Chloro-4-phenylpyridine2-Cl, 4-PhenylPreferential electrophilic substitution at C3/C5

This classification underscores the importance of substituent positioning in determining synthetic utility and application scope.

Molecular Structure and Conformational Analysis

4-Chloro-2-phenylpyridine represents a substituted phenylpyridine derivative with the molecular formula C₁₁H₈ClN and a molecular weight of 189.64 g/mol [1] [2]. The compound exists as a yellow oil under standard conditions with a density of 1.186 g/cm³ and exhibits a boiling point of 296.5°C at 760 mmHg [1]. The molecular architecture consists of a pyridine ring system substituted with a phenyl group at the 2-position and a chlorine atom at the 4-position [1] [3].

The conformational behavior of 4-chloro-2-phenylpyridine is characterized by non-planarity due to the steric interactions between the phenyl and pyridine ring systems [4] [5]. The molecule contains 20 atoms in total, comprising 11 carbon atoms, 8 hydrogen atoms, 1 nitrogen atom, and 1 chlorine atom, with a total of 58 valence electrons participating in bonding [1] [3]. The nitrogen atom in the pyridine ring adopts sp² hybridization, consistent with aromatic character, while all carbon atoms in both ring systems maintain sp² hybridization [6] [7].

PropertyValue
Molecular FormulaC₁₁H₈ClN
Molecular Weight (g/mol)189.64
Physical StateLiquid
AppearanceYellow oil
Density (g/cm³)1.186
Boiling Point (°C)296.5 at 760mmHg
Flash Point (°C)161.2

The extended π-electron system facilitates conjugation between the phenyl and pyridine rings, although the degree of conjugation is influenced by the dihedral angle between the two aromatic systems [8] [5]. Theoretical calculations indicate that the phenyl ring orientation relative to the pyridine plane significantly affects the molecular electronic properties and conformational stability [5] [6].

Crystallographic Data and Solid-State Behavior

While specific single-crystal X-ray diffraction data for 4-chloro-2-phenylpyridine are limited in the literature, structural investigations of related phenylpyridine derivatives provide insights into the solid-state behavior of this compound class [9] [10]. The crystallographic analysis of similar compounds reveals that these molecules typically exhibit intermolecular interactions that influence their packing arrangements in the solid state [11] [12].

The solid-state packing of chloro-substituted phenylpyridines is dominated by several types of intermolecular contacts [11] [12]. These include chlorine-nitrogen interactions, aromatic π-π stacking between parallel ring systems, and dipole-dipole interactions arising from the polar nature of the carbon-chlorine and carbon-nitrogen bonds [11] [10]. The presence of the chlorine substituent at the 4-position creates additional opportunities for halogen bonding interactions in the crystal lattice [11].

Structural studies of related bis(2-phenylpyridine) complexes demonstrate that these ligands can adopt various conformations in the solid state, with the relative orientation of the phenyl and pyridine rings being particularly sensitive to the crystallization conditions and intermolecular packing forces [10]. The crystallographic data for analogous compounds show typical bond lengths for aromatic carbon-carbon bonds (approximately 1.39-1.40 Å) and carbon-nitrogen bonds (approximately 1.34 Å) within the pyridine ring [5] [10].

Comparative Structural Analysis with Isomeric Compounds

The structural characteristics of 4-chloro-2-phenylpyridine can be effectively analyzed through comparison with its isomeric counterparts, particularly 2-chloro-4-phenylpyridine and the parent 2-phenylpyridine compound [13] [14]. These isomers share the same molecular formula but differ in their substitution patterns, leading to distinct electronic and conformational properties [5] .

CompoundCAS NumberMolecular FormulaMolecular Weight (g/mol)Boiling Point (°C)Substitution Pattern
4-Chloro-2-phenylpyridine57311-18-9C₁₁H₈ClN189.64296.5Cl at position 4, phenyl at position 2
2-Chloro-4-phenylpyridine42260-39-9C₁₁H₈ClN189.64Not specifiedCl at position 2, phenyl at position 4
2-Phenylpyridine (parent)1008-89-5C₁₁H₉N155.20268-270Phenyl at position 2
4-Phenylpyridine939-23-1C₁₁H₉N155.196281.0Phenyl at position 4

The positional isomerism significantly influences the electronic distribution and reactivity patterns of these compounds [5] . In 4-chloro-2-phenylpyridine, the chlorine atom occupies a meta position relative to the nitrogen atom, while in 2-chloro-4-phenylpyridine, the chlorine is positioned ortho to the nitrogen [13] [14]. This difference in substitution pattern affects the electron density distribution around the pyridine ring and influences the compound's coordination behavior with metal centers [5] .

Comparative analysis reveals that the presence of the phenyl group at the 2-position in 4-chloro-2-phenylpyridine creates a chelating capability that is absent in the 4-phenylpyridine isomer [4] [5]. The 2-phenylpyridine framework allows for bidentate coordination through both the nitrogen lone pair and the ortho-carbon of the phenyl ring, making these compounds valuable ligands in organometallic chemistry [4] [8].

The structural differences between isomers also manifest in their physical properties, with the parent 2-phenylpyridine exhibiting a lower boiling point (268-270°C) compared to 4-chloro-2-phenylpyridine (296.5°C), reflecting the influence of the chlorine substituent on intermolecular interactions [4] [1] [16].

Electronic Structure and Theoretical Calculations

Theoretical investigations of 4-chloro-2-phenylpyridine using density functional theory methods provide detailed insights into the electronic structure and properties of this compound [17] [18] [19]. The electronic configuration is characterized by extended conjugation between the phenyl and pyridine ring systems, with the degree of conjugation dependent on the dihedral angle between the two aromatic planes [6] [7].

The highest occupied molecular orbital and lowest unoccupied molecular orbital energy levels are influenced by both the electron-withdrawing nature of the chlorine substituent and the electron-donating character of the phenyl group [18] [19]. The chlorine atom at the 4-position acts as an electron-withdrawing group, reducing the electron density on the pyridine ring, while the phenyl substituent provides weak electron donation through conjugation [19] [6].

Electronic PropertyDescription/Value
Molecular symmetryNon-planar due to phenyl-pyridine twist
Total valence electrons58 electrons
π-electron systemExtended conjugation between phenyl and pyridine rings
Dipole moment orientationInfluenced by both N-lone pair and Cl electronegativity
Hybridization (N atom)sp²
Aromatic characterBoth rings aromatic with partial conjugation
Electron-withdrawing groupsChlorine at position 4
Electron-donating groupsPhenyl group (weak donor through conjugation)

Computational studies on related phenylpyridine derivatives demonstrate that the substitution pattern significantly affects the frontier molecular orbital energies and the electronic transitions [19] [7]. The presence of the chlorine substituent modifies the electronic properties compared to the unsubstituted 2-phenylpyridine, with implications for the compound's photophysical behavior and coordination chemistry [8] [7].

Theoretical calculations reveal that the molecular geometry optimization typically results in a non-planar conformation with a significant dihedral angle between the phenyl and pyridine rings [6] [5]. This conformational preference is attributed to the balance between conjugative stabilization and steric repulsion between the ring systems [6]. The electronic structure calculations also indicate that the nitrogen lone pair remains available for coordination despite the presence of the chlorine substituent, maintaining the compound's potential as a chelating ligand [8] [5].

XLogP3

3.5

Wikipedia

4-Chloro-2-phenylpyridine

Dates

Last modified: 08-15-2023
Ghiazza et al. Deaminative chlorination of aminoheterocycles. Nature Chemistry, DOI: 10.1038/s41557-021-00812-0, published online 16 December 2021

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